N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithine and L-histidine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-ornithine and L-histidine. The protected amino acids are then coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, followed by cleavage from the resin and purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diaminomethylidene groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified diaminomethylidene groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the diaminomethylidene groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The diaminomethylidene groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- N~5~-(Diaminomethylidene)ornithylprolyllysylproline
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its repetitive structure and the presence of multiple diaminomethylidene groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
656239-20-2 |
---|---|
Molecular Formula |
C42H71N25O8 |
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H71N25O8/c43-25(5-1-9-55-39(44)45)32(68)65-29(13-22-16-52-19-59-22)35(71)62-26(6-2-10-56-40(46)47)33(69)66-30(14-23-17-53-20-60-23)36(72)63-27(7-3-11-57-41(48)49)34(70)67-31(15-24-18-54-21-61-24)37(73)64-28(38(74)75)8-4-12-58-42(50)51/h16-21,25-31H,1-15,43H2,(H,52,59)(H,53,60)(H,54,61)(H,62,71)(H,63,72)(H,64,73)(H,65,68)(H,66,69)(H,67,70)(H,74,75)(H4,44,45,55)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
AOOUZTUYGQQUFI-XIJWKTHWSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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